molecular formula C11H15BrO B3112141 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene CAS No. 1881330-60-4

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene

Cat. No.: B3112141
CAS No.: 1881330-60-4
M. Wt: 243.14 g/mol
InChI Key: CONUSCXIJOFPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene is an organic compound that belongs to the class of bromobenzene derivatives. It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a 2-methylpropoxy group. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve the use of bromine as the brominating agent and a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: The major products are typically benzene derivatives with different substituents replacing the bromine atom.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.

    1-Bromo-3-phenylpropane: A compound with a bromine atom and a phenylpropyl group attached to the benzene ring.

    (3-Bromo-2-methylpropoxy)methylbenzene: A compound with a similar structure but different substituents on the benzene ring.

Uniqueness

1-Bromo-3-methyl-5-(2-methylpropoxy)benzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1-bromo-3-methyl-5-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONUSCXIJOFPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249757
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881330-60-4
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881330-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-methyl-5-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-methyl-5-(2-methylpropoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.